Cas no 560088-74-6 (8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine, Aloc-Ado*DCHA, Aloc-AEEA*DCHA)

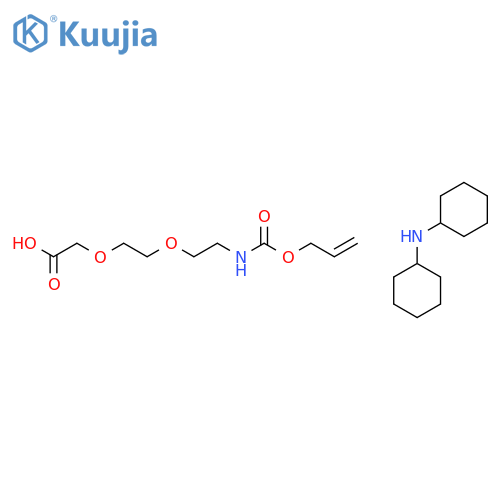

560088-74-6 structure

商品名:8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine, Aloc-Ado*DCHA, Aloc-AEEA*DCHA

8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine, Aloc-Ado*DCHA, Aloc-AEEA*DCHA 化学的及び物理的性質

名前と識別子

-

- 8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine, Aloc-Ado*DCHA, Aloc-AEEA*DCHA

- Alloc-8-amino-3,6-dioxaoctanoic acid dicyclohexylammonium salt

- ALOC-AEEA-OH.DCH

- Aloc-O2Oc-OH*DCHA

- 8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine,aloc-ado*dcha,aloc-aeea*dcha

- 560088-74-6

- N-cyclohexylcyclohexanamine;2-[2-[2-(prop-2-enoxycarbonylamino)ethoxy]ethoxy]acetic acid

- Aloc-o2oc-ohdcha

- 8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine

- MFCD13184899

- ALOC-8-AMINO-3,6-DIOXAOCTANOIC ACID DICYCLOHEXYLAMMONIUM SALT

- G85155

-

- インチ: InChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-4-17-10(14)11-3-5-15-6-7-16-8-9(12)13/h11-13H,1-10H2;2H,1,3-8H2,(H,11,14)(H,12,13)

- InChIKey: RJNGKGHHKKNQRS-UHFFFAOYSA-N

- ほほえんだ: C=CCOC(=O)NCCOCCOCC(=O)O.C1CCC(CC1)NC2CCCCC2

計算された属性

- せいみつぶんしりょう: 428.28900

- どういたいしつりょう: 428.28863700g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 30

- 回転可能化学結合数: 13

- 複雑さ: 359

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 106Ų

じっけんとくせい

- PSA: 106.12000

- LogP: 4.03960

8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine, Aloc-Ado*DCHA, Aloc-AEEA*DCHA 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | BIBP1054-1g |

Alloc-AEEA.DCHA |

560088-74-6 | >99% | 1g |

£108.00 | 2025-02-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-284958A-5 g |

Aloc-O2Oc-OH DCHA, |

560088-74-6 | 5g |

¥6,844.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-284958A-5g |

Aloc-O2Oc-OH DCHA, |

560088-74-6 | 5g |

¥6844.00 | 2023-09-05 | ||

| eNovation Chemicals LLC | Y1251042-1g |

8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine, Aloc-Ado*DCHA, Aloc-AEEA*DCHA |

560088-74-6 | 99% (Assay by titration) | 1g |

$355 | 2024-06-06 | |

| A2B Chem LLC | AG22492-1g |

Aloc-o2oc-oh dcha |

560088-74-6 | ≥ 99% (Assay by titration) | 1g |

$178.00 | 2024-04-19 | |

| 1PlusChem | 1P00DCXO-1g |

8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine, Aloc-Ado*DCHA, Aloc-AEEA*DCHA |

560088-74-6 | ≥ 99% (Assay by titration) | 1g |

$213.00 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1251042-250mg |

8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine, Aloc-Ado*DCHA, Aloc-AEEA*DCHA |

560088-74-6 | 99% (Assay by titration) | 250mg |

$225 | 2024-06-06 | |

| Apollo Scientific | BIBP1054-5g |

Alloc-AEEA.DCHA |

560088-74-6 | >99% | 5g |

£320.00 | 2025-02-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-284958-1g |

Aloc-O2Oc-OH DCHA, |

560088-74-6 | 1g |

¥1767.00 | 2023-09-05 | ||

| eNovation Chemicals LLC | Y1251042-5g |

8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine, Aloc-Ado*DCHA, Aloc-AEEA*DCHA |

560088-74-6 | 99% (Assay by titration) | 5g |

$1145 | 2025-02-19 |

8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine, Aloc-Ado*DCHA, Aloc-AEEA*DCHA 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

560088-74-6 (8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine, Aloc-Ado*DCHA, Aloc-AEEA*DCHA) 関連製品

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量